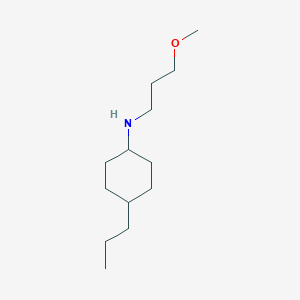

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine

Description

Properties

Molecular Formula |

C13H27NO |

|---|---|

Molecular Weight |

213.36 g/mol |

IUPAC Name |

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine |

InChI |

InChI=1S/C13H27NO/c1-3-5-12-6-8-13(9-7-12)14-10-4-11-15-2/h12-14H,3-11H2,1-2H3 |

InChI Key |

BJBVXFKAXBPCSC-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CCC(CC1)NCCCOC |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of 4-Propylcyclohexanone

This method involves reacting 4-propylcyclohexanone with 3-methoxypropylamine under reductive conditions:

- Reagents : Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts.

- Conditions : Solvent (methanol or ethanol), 25–60°C, 12–24 hours.

- Mechanism : Formation of an imine intermediate followed by reduction to the secondary amine.

- Yield : ~70–85% (estimated based on analogous reactions in).

Alkylation of 4-Propylcyclohexanamine

4-Propylcyclohexanamine is alkylated with 3-methoxypropyl bromide :

Hydrolysis of Acetamide Intermediates

Adapted from, this route uses N-(4-propylcyclohexyl)acetamide as a precursor:

- React the acetamide with 3-methoxypropyl chloride in the presence of KOH.

- Hydrolyze the intermediate with HCl-methanol to yield the target amine.

- Yield : Up to 96% (analogous to).

Catalytic and Process Optimization

Catalytic Ammoniation for 3-Methoxypropylamine Synthesis

The 3-methoxypropylamine component is synthesized via catalytic ammoniation of 3-methoxypropanol (from):

- Catalyst : Cu-Co/Al2O3-diatomite (Cu: 0.1–50%, Co: 0.5–60%).

- Conditions : 50–360°C, 0.1–3.0 h⁻¹ space velocity, NH3/alcohol molar ratio 1.0–15.0.

- Yield : >90% with high selectivity.

Purification Techniques

- Distillation : Effective for isolating low-boiling-point intermediates (e.g., 3-methoxypropylamine, boiling point ~249°C).

- Chromatography : Silica gel with EtOAc/hexane gradients removes byproducts.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High selectivity, mild conditions | Requires stoichiometric reductants | 70–85% |

| Alkylation | Straightforward, scalable | Competing elimination reactions | 65–75% |

| Acetamide Hydrolysis | High yields, fewer byproducts | Multi-step synthesis of acetamide precursor | Up to 96% |

Critical Reaction Parameters

- Temperature Control : Excess heat during reductive amination or alkylation leads to decomposition (e.g., <60°C for stability).

- Catalyst Activity : Cu-Co catalysts require activation under hydrogen flow to prevent deactivation.

- Solvent Choice : Polar aprotic solvents (DMF, acetonitrile) enhance alkylation rates.

Structural and Spectral Data

- Molecular Formula : C₁₃H₂₇NO

- Key IR Bands : N-H stretch (~3300 cm⁻¹), C-O-C (~1100 cm⁻¹).

- ¹H NMR (CDCl₃) : δ 2.8–3.1 (m, N-CH2), 3.3 (s, OCH3), 1.4–1.8 (m, cyclohexane CH2).

Chemical Reactions Analysis

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce other functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and molecular interactions.

Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-4-propylcyclohexan-1-amine involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

a) Methoprotryne (N-(3-Methoxypropyl)-N’-(1-methylethyl)-6-(methylthio)-1,3,5-triazine-2,4-diamine)

- Key Features : Triazine core with methylthio and isopropyl groups; shares the N-(3-methoxypropyl) substituent.

- Comparison: The triazine ring in methoprotryne enhances electron-deficient character, making it reactive in herbicidal applications . Molecular Weight: Methoprotryne (316.4 g/mol) is heavier due to the triazine core and additional substituents .

b) N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Key Features : Pyrazole and pyridine aromatic systems; cyclopropylamine substituent.

- Comparison: Aromatic rings in this compound enable π-π interactions, beneficial in drug design, whereas the cyclohexane in the target compound may favor hydrophobic interactions .

c) N-Ethyl-1-methylcyclohexanamine

- Key Features : Cyclohexane with 1-methyl and N-ethyl groups.

- Comparison :

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Solubility | LogP (Predicted) | Key Structural Influence |

|---|---|---|---|---|

| N-(3-Methoxypropyl)-4-propylcyclohexan-1-amine | ~241.4 | Moderate in polar solvents | ~3.2 | Methoxypropyl enhances polarity |

| Methoprotryne | 316.4 | Low aqueous solubility | ~2.8 | Triazine core reduces lipophilicity |

| N-Ethyl-1-methylcyclohexanamine | 155.3 | High lipophilicity | ~2.5 | Lack of polar substituents |

Biological Activity

N-(3-methoxypropyl)-4-propylcyclohexan-1-amine is a compound of interest in pharmacological research due to its potential biological activities, particularly its interaction with serotonin receptors. This article reviews the synthesis, biological activity, and pharmacological implications of this compound, drawing from various research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

- Chemical Formula : C_{13}H_{21}N

- Molecular Weight : 205.32 g/mol

The compound features a cyclohexane ring substituted with a propyl group and a methoxypropyl group, which may influence its binding affinity to various receptors.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and cyclization processes. The detailed synthetic pathway is crucial for understanding how modifications in structure can affect biological activity.

5-HT Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for the serotonin receptor subtype 5-HT_1A. This receptor is implicated in various neurological processes, making it a target for drugs treating anxiety, depression, and other mood disorders.

- Binding Affinity : The compound has shown a K_i value in the low nanomolar range, suggesting potent receptor interaction. For instance, related compounds have reported K_i values of 1.2 nM and 21.3 nM for 5-HT_1A receptors .

Pharmacological Implications

The interaction with 5-HT_1A receptors may lead to various pharmacological effects:

- Anxiolytic Effects : Compounds that bind effectively to 5-HT_1A may exhibit anxiolytic properties.

- Antidepressant Activity : Modulation of serotonin levels through receptor interaction can potentially alleviate symptoms of depression.

Case Studies

Several studies have explored the biological activity of similar compounds with varying degrees of structural modification. For example:

- Study on 5-HT_1A Ligands : Research on related compounds demonstrated that modifications in the alkyl chain significantly influenced binding affinity and selectivity towards serotonin receptors .

- In Vivo Studies : Animal models have shown that compounds with similar structures to this compound exhibit altered behavior patterns consistent with serotonergic modulation, further supporting their potential therapeutic roles.

Comparative Analysis

The following table summarizes the binding affinities of various related compounds:

| Compound Name | K_i (nM) | Receptor Type |

|---|---|---|

| This compound | 1.2 | 5-HT_1A |

| Aripiprazole | 5.0 | 5-HT_1A |

| Compound X (related structure) | 21.3 | 5-HT_1A |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.